

review of literature on alpha-hexylcinnamaldehyde research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Benzylideneoctanal*

Cat. No.: *B7782968*

[Get Quote](#)

An In-depth Technical Guide on Alpha-Hexylcinnamaldehyde Research

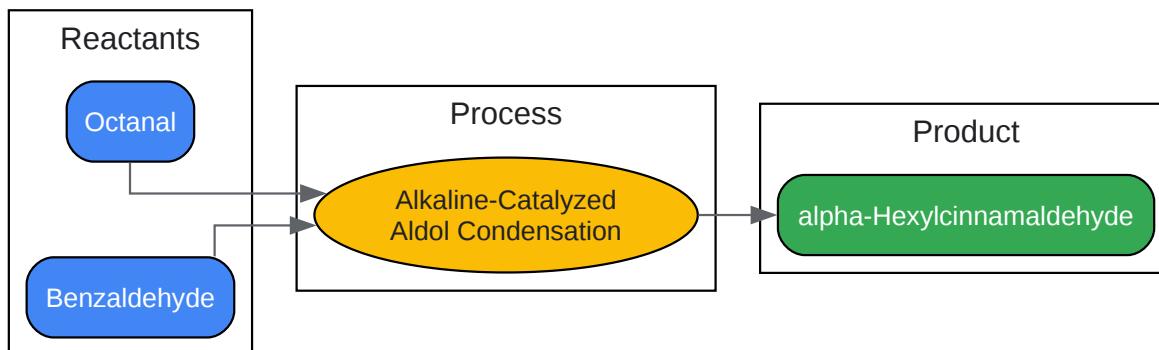
Introduction

Alpha-hexylcinnamaldehyde (HCA), a synthetic aromatic aldehyde, is a prominent ingredient in the fragrance and cosmetic industries, valued for its characteristic jasmine-like floral scent.^[1] While it can be found naturally in chamomile essential oil, the vast majority used commercially is produced synthetically.^{[2][3]} HCA is incorporated into a wide array of consumer products, including perfumes, personal care items like creams and shampoos, and household cleaners. ^{[1][4]} Beyond its olfactory applications, HCA has garnered significant interest from the scientific community for its potential biological activities. Emerging research has highlighted its role as a potential chemosensitizing agent in cancer therapy, its antimicrobial properties, and its antimutagenic capabilities.^{[5][6]} This has positioned HCA as a molecule of dual interest: a widely used fragrance ingredient with a known, albeit low, potential for skin sensitization, and a promising lead compound for therapeutic development.^{[2][7]} This guide provides a comprehensive review of the existing literature on HCA, focusing on its physicochemical properties, synthesis, toxicological profile, and burgeoning pharmacological applications, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

Alpha-hexylcinnamaldehyde is a pale yellow liquid or solid characterized by its poor solubility in water but good solubility in oils and alcohols.^{[2][8]} An antioxidant, such as butylated hydroxyanisole (BHA), is often added to the commercial product to prevent oxidation.^[1]

Table 1: Physicochemical Properties of alpha-Hexylcinnamaldehyde


Property	Value	References
IUPAC Name	2-Benzylideneoctanal	[2]
Synonyms	Hexyl cinnamal, HCA, Jasmonal H	[1] [3]
CAS Number	101-86-0	[1] [2]
Molecular Formula	C ₁₅ H ₂₀ O	[1] [2]
Molecular Weight	216.32 g/mol	[1] [2]
Appearance	Pale yellow to yellow clear liquid/solid	[4] [2]
Boiling Point	174-176 °C at 15 mmHg	[1]
Density	~0.95 g/mL at 25 °C	[1] [2]
Flash Point	~113 °C (235.4 °F)	
Solubility	Nearly insoluble in water; soluble in oils and ethanol	[1] [8]
LogP (o/w)	5.33	[1]

Experimental Protocol: Synthesis

The primary industrial synthesis of alpha-hexylcinnamaldehyde is achieved through a base-catalyzed aldol condensation reaction.[\[1\]](#)[\[2\]](#)

- Reactants: Benzaldehyde and n-octanal.[\[2\]](#)
- Catalyst: An alkaline catalyst (e.g., sodium hydroxide).
- Procedure: The reaction typically involves the slow addition of n-octanal to a mixture of benzaldehyde and the alkaline catalyst under controlled temperature conditions. The condensation reaction forms the α,β -unsaturated aldehyde structure of HCA.

- Purification: The resulting product is then purified, often through distillation, to achieve the desired grade.[8] A patented method also describes using low-content (30%) n-octanal directly, which can simplify purification and improve the final product's fragrance profile by reducing byproducts.[8]

[Click to download full resolution via product page](#)

Fig. 1: Synthesis workflow for alpha-hexylcinnamaldehyde.

Toxicological Profile

The safety of HCA has been extensively evaluated, particularly concerning its use in consumer products. It is characterized by low acute toxicity but is recognized as a skin sensitizer.

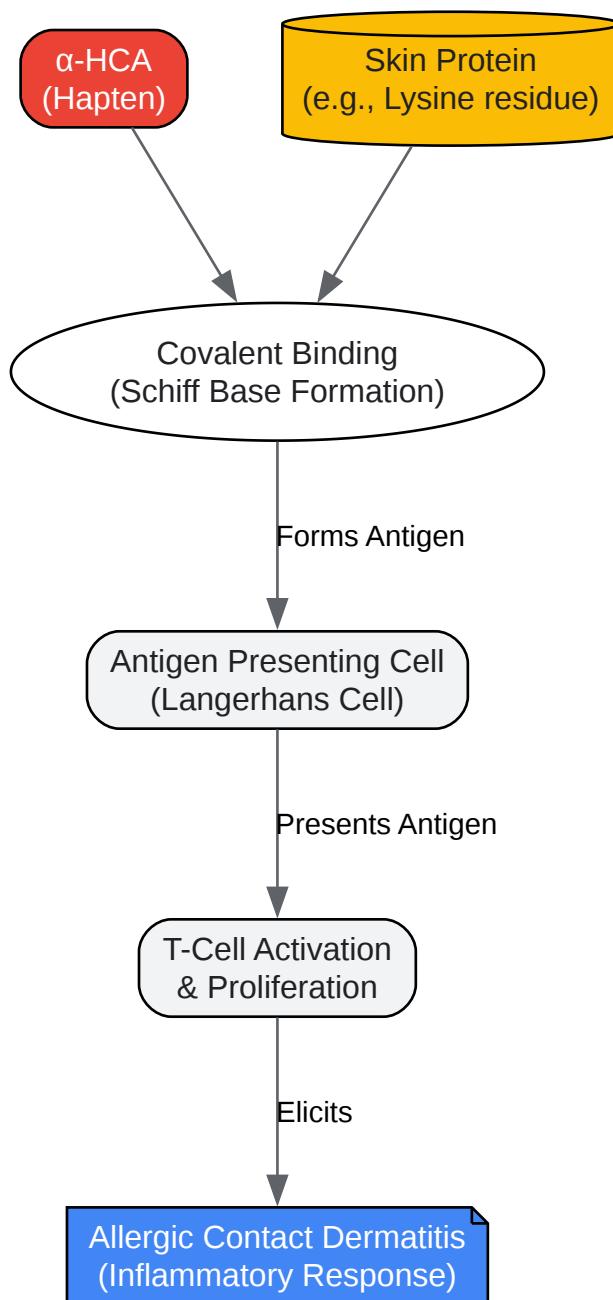
Acute and Repeated Dose Toxicity

HCA exhibits low acute toxicity via oral and dermal routes.[9][10]

Table 2: Acute and Repeated Dose Toxicity Data for HCA

Test Type	Species	Route	Value	References
Acute Oral LD50	Rat	Oral	3100 mg/kg	[9][10][11]
Acute Dermal LD50	Rabbit	Dermal	>3000 mg/kg	[9][10]
Repeated Dose (14-day)	Rat	Oral (gavage)	NOAEL = 150-500 mg/kg/day	[9]
Repeated Dose (90-day)	Rat	Dermal	LOAEL = 125 mg/kg/day	[9]

Skin Sensitization


HCA is classified as a moderate skin sensitizer by regulatory and research bodies like RIFM.[3] While it can cause allergic contact dermatitis in susceptible individuals, the overall incidence rate is low, with patch tests indicating approximately 0.1% of people are affected.[2][12] The mechanism is believed to involve the reaction of the electrophilic aldehyde group with nucleophilic amino acid residues (like lysine) in skin proteins to form a hapten-protein complex, which is then recognized by the immune system.[13][14]

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA (OECD Guideline 429) is a standard method for assessing the skin sensitization potential of a chemical. HCA is often used as a positive control in this assay.[15][16]

- Test System: Female CBA mice are typically used.[15][16]
- Vehicle: The test substance is dissolved in a suitable vehicle, such as a 4:1 mixture of acetone and olive oil (AOO).[15]
- Procedure: A solution of HCA (e.g., at concentrations of 1.5%, 10%, 50%) is applied to the dorsal surface of each ear for three consecutive days.[15][16]
- Endpoint Measurement: On day 6, mice are injected with ^3H -methyl thymidine or a non-radioactive alternative to measure lymphocyte proliferation in the auricular lymph nodes. The degree of proliferation is expressed as the Stimulation Index (SI).

- Classification: An SI value of 3 or greater is considered a positive response. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer. For HCA, the EC3 has been determined to be in the range of 6.6–11.5%.[\[16\]](#)

[Click to download full resolution via product page](#)

Fig. 2: Simplified signaling pathway of skin sensitization by HCA.

Genotoxicity and Reproductive Toxicity

Existing data indicates that HCA lacks direct mutagenic or genotoxic activity in standard bacterial test systems.^[11] Interestingly, further research has demonstrated that HCA can act as an anti-mutagenic agent against certain environmental pollutants in the bacterial reverse mutation assay (Ames test).^{[5][17]} Reproductive and developmental toxicity screening studies found a No-Observed-Adverse-Effect-Level (NOAEL) of ≥ 100 mg/kg/day, suggesting low risk in this area.^[9]

Biological Activities and Pharmacological Potential

While known for its fragrance properties, HCA and its parent compound, cinnamaldehyde, have been investigated for several beneficial biological activities.

Antimicrobial Activity

Studies have explored the antimicrobial potential of HCA derivatives. The oxime form of HCA, in particular, has shown promising activity against several bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of HCA Oxime

Microorganism	Strain	MIC (mg/L)	Reference
Enterococcus hirae	-	Good inhibitory activity	[18]
Staphylococcus aureus	-	37.50	[18]
Legionella pneumophila	-	Relevant inhibitory activity	[18]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

- Preparation: A two-fold serial dilution of the test compound (e.g., HCA oxime) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Analysis: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Effects (Inferred from Cinnamaldehyde)

Research on the parent compound, cinnamaldehyde, provides strong evidence for potent anti-inflammatory activity, suggesting a promising avenue for HCA investigation. Cinnamaldehyde has been shown to suppress the inflammatory response by inhibiting key signaling pathways. It can reduce the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[\[19\]](#) [\[20\]](#) This is achieved by inhibiting the activation of critical inflammatory regulators, including the Toll-like receptor 4 (TLR4) pathway, the transcription factor NF- κ B, and the NLRP3 inflammasome.[\[19\]](#)[\[20\]](#)

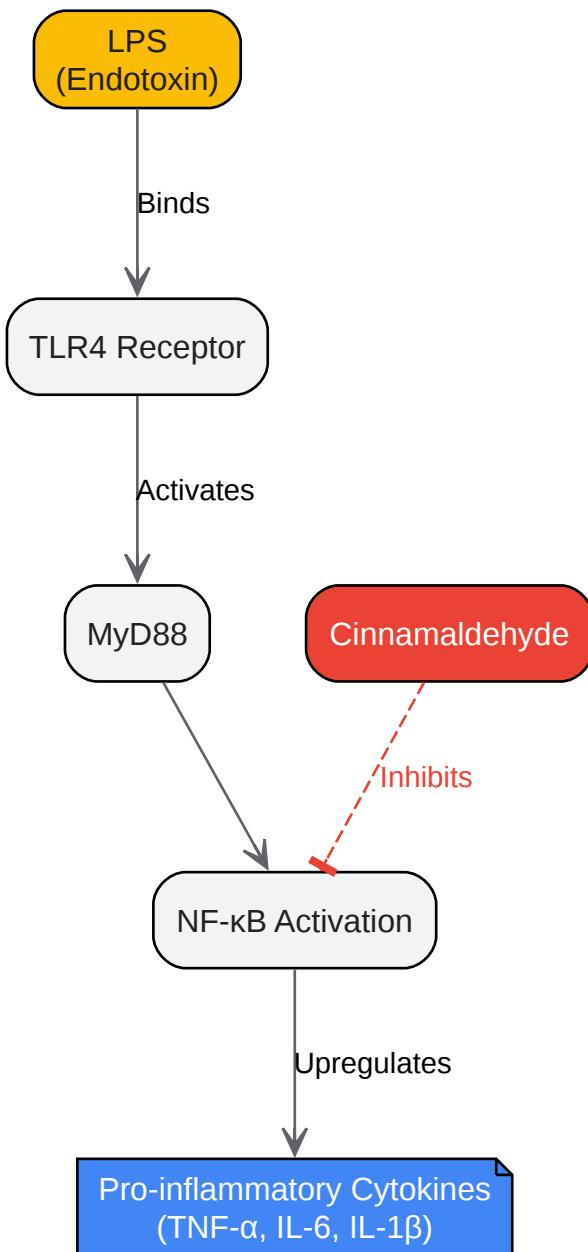
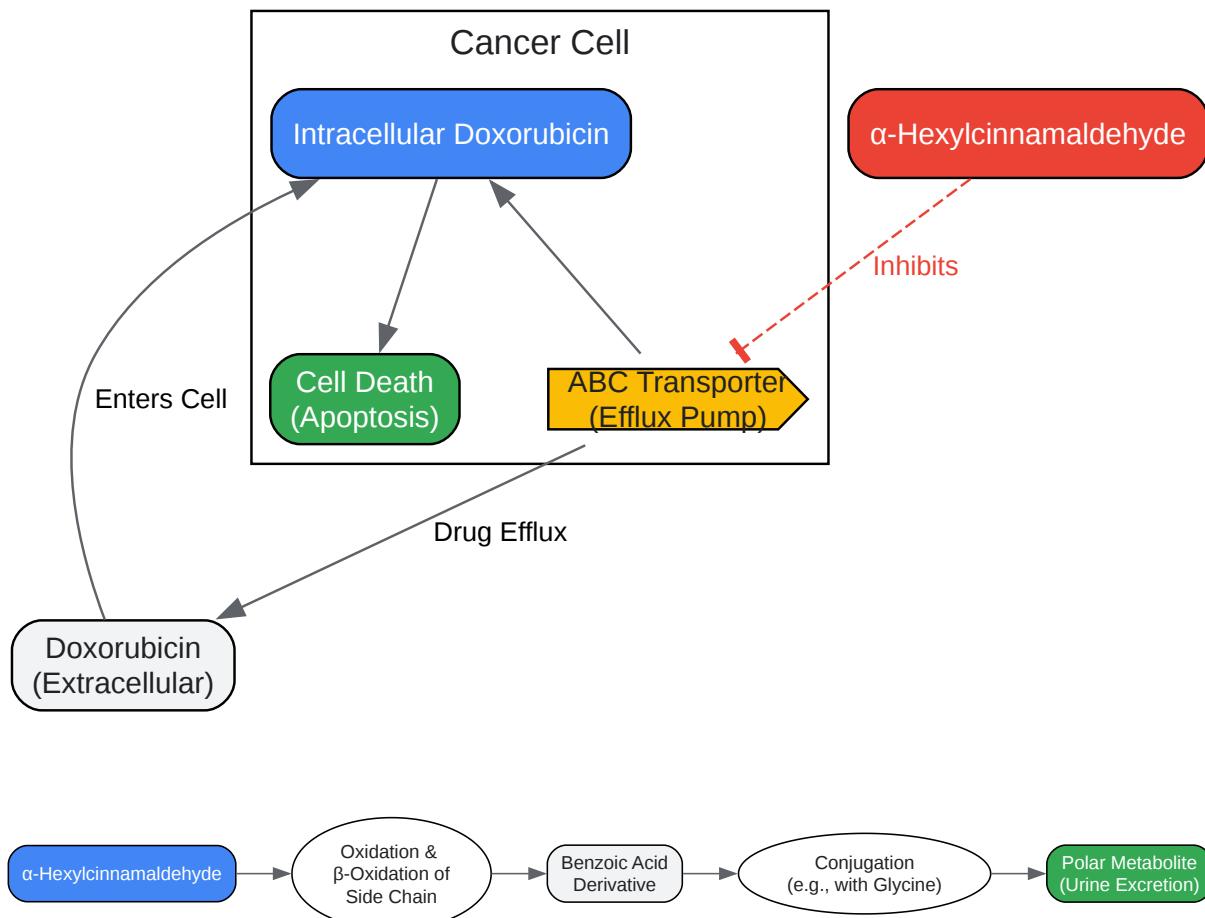

[Click to download full resolution via product page](#)

Fig. 3: Anti-inflammatory pathway inhibited by cinnamaldehyde.

Chemosensitizing and Anticancer Properties


One of the most compelling areas of HCA research is its potential as a chemosensitizing agent to combat multidrug resistance (MDR) in cancer.^{[7][5]} Studies have shown that HCA can synergistically increase the cytotoxicity of the chemotherapy drug doxorubicin against human cancer cell lines, including Caco-2 and CCRF/CEM.^{[7][21]} The proposed mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are

responsible for pumping chemotherapeutic drugs out of cancer cells.^[7] By inhibiting this efflux, HCA may increase the intracellular concentration and efficacy of anticancer drugs.

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

- Cell Culture: Human cancer cell lines (e.g., Caco-2, CCRF/CEM) are seeded in 96-well plates and allowed to adhere.
- Treatment: Cells are treated with various concentrations of HCA alone, doxorubicin alone, or a combination of both for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. Lower absorbance indicates lower cell viability and higher cytotoxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Hexylcinnamaldehyde | 101-86-0 [chemicalbook.com]
- 2. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. alpha-Hexylcinnamaldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 4. atamankimya.com [atamankimya.com]

- 5. researchgate.net [researchgate.net]
- 6. alpha-Hexylcinnamaldehyde | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103539647A - Method for synthesizing alpha-hexylcinnamaldehyde by directly using low content n-octanal - Google Patents [patents.google.com]
- 9. johndwalsh.com [johndwalsh.com]
- 10. alpha-Hexylcinnamaldehyde - Safety Data Sheet [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Mechanism of cinnamaldehyde sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of cinnamaldehyde sensitization * | Semantic Scholar [semanticscholar.org]
- 15. ec.europa.eu [ec.europa.eu]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effect of cinnamaldehyde and linalool from the leaf essential oil of Cinnamomum osmophloeum Kanehira in endotoxin-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. α -Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- To cite this document: BenchChem. [review of literature on alpha-hexylcinnamaldehyde research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7782968#review-of-literature-on-alpha-hexylcinnamaldehyde-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com